molecular formula C14H12N4O B2613504 3-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile CAS No. 2034264-81-6

3-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile

Cat. No. B2613504
CAS RN: 2034264-81-6
M. Wt: 252.277
InChI Key: DQAHNANVYOHFGK-UHFFFAOYSA-N
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Description

The compound “3-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile” is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine . This class of compounds has been synthesized as building blocks for medicinal chemistry .


Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives involves the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process has been demonstrated .


Chemical Reactions Analysis

The chemical reactions involving 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives have been studied . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is discussed .

Scientific Research Applications

Synthesis and Functionalization of Heteroaromatics

The synthesis of novel functionalized heteroaromatic compounds, including pyrazine derivatives, is a significant area of interest. These compounds are crucial for developing new chemical reactions and rearrangements, offering insights into synthetic chemistry's evolving landscape. Studies have uncovered new rearrangements and corrected previously erroneous structural assignments of several molecules, highlighting the complexity and potential of heteroaromatic chemistry. This research underlines the importance of advanced analytical techniques in accurately determining molecular structures and the potential for discovering novel chemical transformations in heteroaromatic compound synthesis (Moustafa et al., 2017).

Pharmaceutical Applications

Pyrazine derivatives, including those structurally related to 3-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile, have been extensively studied for their pharmacological properties. These compounds have been found to possess a wide range of biological activities, making them of great interest in drug discovery and development. The versatility of pyrazine derivatives in pharmacology stems from their ability to act as scaffolds for synthesizing compounds with antibacterial, antifungal, anticancer, and antiviral properties. The ongoing exploration of these derivatives showcases the potential for developing new therapeutic agents based on pyrazine chemistry (Ferreira & Kaiser, 2012).

Optoelectronic Materials

The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been shown to significantly enhance the creation of novel optoelectronic materials. These materials find applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The research into these derivatives demonstrates the critical role of heteroaromatic compounds in developing advanced materials for optoelectronic applications, highlighting the intersection between organic chemistry and material science (Lipunova et al., 2018).

High Energy Density Materials

Research into high-nitrogen azine energetic materials, including pyrazine derivatives, underscores their potential in the field of energetic materials. These compounds have been studied for their application in propellants, mixed explosives, and gas generators, offering possibilities for enhancing burning rates, reducing sensitivity, and improving detonation performance. The exploration of azine energetic compounds reflects the ongoing efforts to develop materials with improved performance characteristics for various applications in the energy sector (Chen & Ba, 2019).

properties

IUPAC Name

3-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c15-9-11-2-1-3-12(8-11)14(19)17-6-7-18-13(10-17)4-5-16-18/h1-5,8H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAHNANVYOHFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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